N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
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Overview
Description
N-cyclopentyl-N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a furan ring, and a 4-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclopentylamine with a furan derivative, followed by the introduction of the ethanediamide moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can occur, particularly at the furan ring and the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield different amine derivatives.
Scientific Research Applications
N-cyclopentyl-N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ethanediamide derivatives and compounds with furan or sulfonyl groups. Examples include N-cyclopentyl-N’-[2-(furan-2-yl)ethyl]ethanediamide and N-cyclopentyl-N’-[2-(4-methylbenzenesulfonyl)ethyl]ethanediamide.
Uniqueness
What sets N-cyclopentyl-N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the furan ring and the sulfonyl group allows for diverse reactivity and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-8-10-16(11-9-14)28(25,26)18(17-7-4-12-27-17)13-21-19(23)20(24)22-15-5-2-3-6-15/h4,7-12,15,18H,2-3,5-6,13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVPPICBUHRBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC2CCCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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